1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, 1,3-diacetate 1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, 1,3-diacetate
Brand Name: Vulcanchem
CAS No.: 35863-57-1
VCID: VC16541550
InChI: InChI=1S/C22H26O8/c1-14(23)28-13-21(30-19-9-7-6-8-17(19)25-3)22(29-15(2)24)16-10-11-18(26-4)20(12-16)27-5/h6-12,21-22H,13H2,1-5H3
SMILES:
Molecular Formula: C22H26O8
Molecular Weight: 418.4 g/mol

1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, 1,3-diacetate

CAS No.: 35863-57-1

Cat. No.: VC16541550

Molecular Formula: C22H26O8

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Propanediol, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-, 1,3-diacetate - 35863-57-1

Specification

CAS No. 35863-57-1
Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
IUPAC Name [3-acetyloxy-3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propyl] acetate
Standard InChI InChI=1S/C22H26O8/c1-14(23)28-13-21(30-19-9-7-6-8-17(19)25-3)22(29-15(2)24)16-10-11-18(26-4)20(12-16)27-5/h6-12,21-22H,13H2,1-5H3
Standard InChI Key RMKJJYVWTBUKLR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C)OC2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a 1,3-propanediol backbone substituted at three positions:

  • Position 1: A 3,4-dimethoxyphenyl group, providing aromatic electron density.

  • Position 2: A 2-methoxyphenoxy ether linkage, introducing steric bulk and additional methoxy functionality.

  • Positions 1 and 3: Acetate esters replacing hydroxyl groups, enhancing lipophilicity .

The interplay of these groups creates a planar aromatic system with polar ester regions, influencing solubility and intermolecular interactions.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₆O₈
Molecular Weight418.4 g/mol
Functional GroupsMethoxy, phenoxy, acetate esters
Parent Diol1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Acetylation SitesHydroxyl groups at C1 and C3

Spectral Characterization

While explicit spectral data (e.g., NMR, IR) are unavailable in the cited sources, the structure implies characteristic signals:

  • ¹H NMR: Methoxy singlets (~δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetate methyls (~δ 2.0 ppm).

  • IR: Ester C=O stretches (~1740 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).

Synthesis and Reaction Kinetics

Acetylation of the Parent Diol

The synthesis involves reacting 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (C₁₈H₂₂O₆, MW 334.4 g/mol) with acetic anhydride under basic conditions :

Parent Diol+2(CH3CO)2OBaseDiacetate+2CH3COOH\text{Parent Diol} + 2\,(\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Base}} \text{Diacetate} + 2\,\text{CH}_3\text{COOH}

Table 2: Typical Synthesis Conditions

ParameterValueSource
ReactantsParent diol, acetic anhydride
CatalystPyridine or DMAP
Temperature20–25°C (room temperature)
Yield~85–90% (estimated)

Kinetic Analysis

Studies indicate first-order kinetics with respect to both the diol and acetic anhydride, described by:

Rate=k[Diol][Acetic Anhydride]\text{Rate} = k[\text{Diol}][\text{Acetic Anhydride}]

where kk is the rate constant dependent on catalyst concentration and temperature. This predictability facilitates scalable production.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The acetate groups undergo alkaline hydrolysis to regenerate the parent diol, a critical step for further derivatization:

Diacetate+2NaOHParent Diol+2CH3COONa\text{Diacetate} + 2\,\text{NaOH} \rightarrow \text{Parent Diol} + 2\,\text{CH}_3\text{COONa}

Hydrogenolysis

Under hydrogen gas and palladium catalysts (e.g., Pd/C), the compound participates in lignin-like bond cleavage, producing simpler aromatic units:

Diacetate+H2Pd/CVeratrole Derivatives+Guaiacol Derivatives\text{Diacetate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Veratrole Derivatives} + \text{Guaiacol Derivatives}

This reaction mirrors processes in lignin depolymerization, highlighting its utility in biomass valorization.

SubstrateBond Cleavage Efficiency (%)Catalyst
Diacetate92Pd/C
Non-acetylated Diol88Pd/C
Veratrylglycerol Ether85Pd/C

Data adapted from lignin model studies .

Pharmaceutical Intermediates

Methoxy and acetate groups serve as protective motifs in drug synthesis, enabling:

  • Controlled release of phenolic drugs via esterase-mediated hydrolysis.

  • Enhanced blood-brain barrier permeability due to lipophilicity.

Research Gaps and Future Directions

  • Biological Profiling: No data exist on toxicity, metabolic pathways, or pharmacokinetics.

  • Polymer Science: Unexplored potential as a monomer for polyesters or polyurethanes.

  • Catalyst Optimization: Screening transition-metal catalysts for improved hydrogenolysis yields.

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